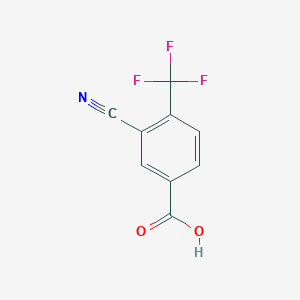

3-cyano-4-(trifluoromethyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

- Salicylanilide Derivatives : Researchers have used 4-(trifluoromethyl)benzoic acid in the synthesis of salicylanilide derivatives. For instance, it has been employed to create salicylanilide 4-(trifluoromethyl)benzoates via N,N’-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide . These derivatives may have potential applications in medicinal chemistry, particularly as antifungal agents .

- 4-(Trifluoromethyl)benzoic acid serves as an internal standard in ultra trace analysis. Researchers use it during the analysis of fluorinated aromatic carboxylic acids by gas chromatography-mass spectrometry (GC/MS) methods. Its stable behavior and well-defined properties make it suitable for accurate quantification in trace-level samples .

- The trifluoromethyl group (-CF₃) in this compound is valuable in synthetic chemistry. It has been involved in various chemical reactions, including coupling reactions, nucleophilic reactions, and electrophilic reactions. Researchers explore its reactivity and versatility in designing new compounds and functional materials .

Organic Synthesis and Medicinal Chemistry

Ultra Trace Analysis by GC/MS

Fluorinated Reagents and Coupling Reactions

Mechanism of Action

Target of Action

It’s known that this compound is used in pharmaceutical testing , suggesting it may interact with various biological targets.

Mode of Action

It’s known that the compound can be used in the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with its targets through the formation of carbon–carbon bonds.

Biochemical Pathways

Given its use in pharmaceutical testing and the Suzuki–Miyaura coupling , it’s likely that the compound affects various biochemical pathways.

Result of Action

Given its use in pharmaceutical testing , it’s likely that the compound has various molecular and cellular effects.

Action Environment

It’s known that the compound’s reaction temperature range in the conventional batch process is generally selected to be 273278 k , suggesting that temperature is an important environmental factor for its action.

properties

IUPAC Name |

3-cyano-4-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO2/c10-9(11,12)7-2-1-5(8(14)15)3-6(7)4-13/h1-3H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGQDDAISOZKNMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyano-4-(trifluoromethyl)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-bromo-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B6616634.png)

![1-Acetyl-4-[(3-phenylpropyl)oxy]piperidine](/img/structure/B6616697.png)

![4-[4-methoxy-2-(trifluoromethyl)phenyl]piperidine](/img/structure/B6616719.png)